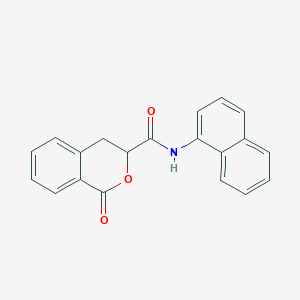

N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Descripción

Propiedades

Fórmula molecular |

C20H15NO3 |

|---|---|

Peso molecular |

317.3 g/mol |

Nombre IUPAC |

N-naphthalen-1-yl-1-oxo-3,4-dihydroisochromene-3-carboxamide |

InChI |

InChI=1S/C20H15NO3/c22-19(18-12-14-7-2-4-10-16(14)20(23)24-18)21-17-11-5-8-13-6-1-3-9-15(13)17/h1-11,18H,12H2,(H,21,22) |

Clave InChI |

PWRWAEVQRKOSBO-UHFFFAOYSA-N |

SMILES canónico |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43 |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of 1-Oxo-3,4-dihydro-1H-isochromene-3-carboxylic Acid

The isochromene core is synthesized via a silver-catalyzed cyclization of 2-alkynylbenzaldehydes. For example, 2-ethynylbenzaldehyde undergoes a 6-endo-dig cyclization in the presence of [Ag(I)(Pc-L)] complexes (e.g., 2a with BF₄⁻ counterion) to yield 1-oxo-isochromene-3-carboxylic acid derivatives. Key conditions:

Carboxamide Formation

The carboxylic acid is activated as an acyl chloride using oxalyl chloride or thionyl chloride, then coupled with 1-naphthylamine.

Representative Data Table

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | Ag(I)/Pc-L complex, toluene, 30°C | 85% | |

| Acyl chloride formation | Oxalyl chloride, DMF, acetonitrile, 0°C | 95% | |

| Amide coupling | 1-Naphthylamine, NMM, THF, 0°C | 78% |

Direct Nucleophilic Acylation Strategy

One-Pot Cyclization and Amidation

A modified approach avoids isolating the carboxylic acid intermediate. 2-Ethynylbenzaldehyde derivatives react with 1-naphthylamine in the presence of AgOTf (silver triflate) and DBU (1,8-diazabicycloundec-7-ene):

Advantages and Limitations

-

Advantages : Reduced purification steps and higher atom economy.

-

Limitations : Requires strict stoichiometric control to prevent over-alkylation.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Preparation

Wang resin-loaded 1-oxo-isochromene-3-carboxylic acid is prepared via Fmoc chemistry:

Cleavage and Purification

-

Cleavage reagent : TFA (trifluoroacetic acid)/H₂O (95:5 v/v) for 1 hr.

-

Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

| Method | Yield Range | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization-Coupling | 62–85% | ≥95 | Scalable, high regioselectivity | Multi-step, requires Ag catalysts |

| Direct Acylation | 65–72% | 90–93 | One-pot, fewer intermediates | Sensitive to moisture |

| Solid-Phase | 50–60% | ≥98 | High-throughput, automated compatibility | Lower yield, costly resins |

Mechanistic Insights and Optimization

Role of Silver Catalysts

Ag(I) complexes (e.g., 2a ) enhance cyclization by stabilizing the isochromenilium intermediate via π-activation of the alkyne. Substituents on the pyridine-containing ligand (Pc-L) improve catalyst longevity and regioselectivity.

Solvent Effects

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de naftaleno, lo que lleva a la formación de quinonas.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir, especialmente en los anillos aromáticos.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como permanganato de potasio u óxido de cromo (VI) en condiciones ácidas.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbón o reducción química utilizando borohidruro de sodio.

Sustitución: Halogenación utilizando bromo o agentes de cloración, seguido de sustitución nucleofílica con aminas u otros nucleófilos.

Productos Principales

Oxidación: Naftoquinonas y derivados relacionados.

Reducción: Derivados alcohólicos del compuesto original.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química

En química, N-(1-naftil)-1-oxo-3,4-dihidro-1H-isocromeno-3-carboxamida se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos compuestos.

Biología

En la investigación biológica, este compuesto se investiga por su potencial como molécula bioactiva. Los estudios han demostrado que los derivados de este compuesto pueden exhibir actividades antifúngicas, antibacterianas y anticancerígenas .

Medicina

En química medicinal, N-(1-naftil)-1-oxo-3,4-dihidro-1H-isocromeno-3-carboxamida se explora por sus posibles aplicaciones terapéuticas. Sus derivados se están estudiando como posibles fármacos para el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas .

Industria

En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales, como semiconductores orgánicos y diodos emisores de luz (LED).

Mecanismo De Acción

El mecanismo de acción de N-(1-naftil)-1-oxo-3,4-dihidro-1H-isocromeno-3-carboxamida involucra su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede unirse a enzimas o receptores, inhibiendo su actividad y provocando efectos terapéuticos. Las vías y los objetivos exactos dependen del derivado específico y su aplicación prevista .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

- Structure : The phenyl substituent is replaced with a 2-bromo-4-methylphenyl group.

- Steric Effects: The bulkier bromo-methyl substituent may hinder interactions in tight binding pockets compared to the planar naphthalene group.

- Implications : This derivative may exhibit reduced solubility due to increased hydrophobicity but could enhance halogen bonding in biological targets .

N-(3-Acetylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

- Structure : Features a 3-acetylphenyl substituent and an additional phenyl group at position 3 of the isochromene.

- Key Differences :

- Substituent Position : The carboxamide is at position 6 (vs. position 3 in the target compound), altering the molecule’s spatial orientation.

- Functional Groups : The acetyl group introduces a ketone moiety, which may participate in hydrogen bonding or metabolic oxidation.

- Implications : The acetyl group could improve metabolic stability but may reduce membrane permeability due to increased polarity. The phenyl group at position 3 may enhance π-π interactions in hydrophobic environments .

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide

- Structure : Shares a carboxamide group but replaces the isochromene core with a naphthyridine system.

- Key Differences :

- Core Heterocycle : The naphthyridine core (two nitrogen atoms) offers distinct electronic properties compared to the oxygen-containing isochromene.

- Substituents : The adamantyl group introduces extreme lipophilicity and rigidity, likely enhancing blood-brain barrier penetration.

- Implications : This compound’s adamantyl group may improve bioavailability but could increase toxicity risks due to prolonged half-life .

Table 1: Structural and Analytical Data

Actividad Biológica

N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant studies and data.

The compound has the following chemical characteristics:

- Molecular Formula: C16H13NO3

- Molecular Weight: 273.28 g/mol

- CAS Number: 529-34-0

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various naphthalene derivatives, including N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide. In vitro tests against bacteria such as Mycobacterium avium have shown promising results. For example, related compounds demonstrated activity significantly higher than standard antibiotics like rifampicin and ciprofloxacin .

| Compound | Activity Level (compared to standard) |

|---|---|

| N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide | Not specifically tested but inferred from related compounds |

| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 2x higher than rifampicin |

| N-(3-fluorophenyl)naphthalene-1-carboxamide | 3x higher than ciprofloxacin |

2. Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. A study focused on the NLRP3 inflammasome pathway indicated that certain naphthalene derivatives could inhibit this pathway, which is crucial in various inflammatory diseases . The inhibition of NLRP3 could lead to reduced production of pro-inflammatory cytokines like IL-1β and IL-18.

Case Study 1: Antimycobacterial Activity

A series of experiments evaluated the antimycobacterial activity of naphthalene derivatives against Mycobacterium avium subsp. paratuberculosis. Compounds with structural similarities to N-(naphthalen-1-yl)-1-oxo demonstrated significant potency, suggesting that modifications to the naphthalene ring can enhance biological activity .

Case Study 2: Inhibition of Photosynthetic Electron Transport

The compound's relatives were tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. The most active compound in this category showed an IC50 value of 59 μmol/L, indicating a moderate level of inhibition that could be relevant for agricultural applications .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of naphthalene derivatives. Modifications to the naphthalene ring or the carboxamide group can significantly alter the biological profile of these compounds.

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increased antimicrobial activity |

| Halogen substitutions | Enhanced anti-inflammatory effects |

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis yield of N-(naphthalen-1-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide?

To enhance synthetic efficiency, consider:

- Microwave-assisted synthesis to reduce reaction time and improve yields .

- Solvent-free conditions to minimize byproducts and simplify purification .

- Catalytic systems (e.g., Lewis acids or palladium catalysts) to facilitate key steps like cyclization or coupling reactions .

- Stepwise temperature control during exothermic steps to avoid decomposition .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry .

- IR spectroscopy to confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- X-ray crystallography for absolute configuration determination, especially if chiral centers are present .

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

Basic: What factors influence the chemical stability of this compound during storage?

Critical stability parameters include:

- pH : Hydrolysis of the carboxamide group may occur under strongly acidic/basic conditions .

- Temperature : Store at 2–8°C to prevent thermal degradation of the isochromene ring .

- Light exposure : Protect from UV light to avoid photooxidation of the naphthalene moiety .

- Moisture : Use desiccants to prevent hydration of the lactone group .

Basic: What purification techniques are effective for isolating this compound?

- Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) for baseline separation of polar byproducts .

- Recrystallization using ethanol or acetonitrile to improve crystalline purity .

- HPLC (C18 column, methanol/water mobile phase) for high-purity isolation in pharmacological studies .

Advanced: How can computational methods predict the biological activity of this compound?

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends in analogous naphthalene-carboxamide derivatives .

- Molecular docking : Simulate binding affinity to targets like kinases or GPCRs using software (e.g., AutoDock Vina) .

- ADMET prediction : Assess pharmacokinetics (e.g., logP, bioavailability) via tools like SwissADME .

Advanced: What mechanistic insights exist for palladium-catalyzed reactions involving this compound?

- Cross-coupling : Pd(PPh₃)₄ facilitates Suzuki-Miyaura coupling of halogenated isochromene intermediates with arylboronic acids .

- Catalytic cycles : Oxidative addition of aryl halides to Pd⁰, followed by transmetallation and reductive elimination .

- Side reactions : Competing β-hydride elimination may occur if alkyl halides are used; mitigate with bulky ligands .

Advanced: How should researchers address contradictions in pharmacological assay data?

- Structural analogs : Compare bioactivity with derivatives (e.g., chloro vs. methoxy substituents) to identify SAR trends .

- Assay conditions : Re-evaluate buffer pH (e.g., carboxamide stability in PBS) and cell line specificity .

- Metabolite interference : Use LC-MS to rule out degradation products during in vitro testing .

Advanced: What strategies identify biological targets for this compound?

- Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .

- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in response to ligand binding .

- CRISPR screening : Genome-wide knockout libraries to pinpoint target-dependent cytotoxicity .

Advanced: How can complex splitting patterns in NMR spectra be interpreted?

- ²D NMR (COSY, NOESY) : Resolve overlapping signals in the naphthalene and isochromene regions .

- Dynamic effects : Conformational flexibility in the dihydroisochromene ring may cause variable-temperature NMR splitting .

- DFT calculations : Simulate chemical shifts (e.g., using Gaussian) to assign challenging peaks .

Advanced: What green chemistry approaches apply to its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.